
4'-Bromo-(1,1'-biphenyl)-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-(1,1’-biphenyl)-3,4-diol is an organic compound with the molecular formula C12H9BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and hydroxyl groups are present at the 3 and 4 positions of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-(1,1’-biphenyl)-3,4-diol typically involves the bromination of 1,1’-biphenyl followed by hydroxylation. One common method is:
Bromination: 1,1’-Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4’ position.
Hydroxylation: The brominated biphenyl is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to introduce hydroxyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production methods for 4’-Bromo-(1,1’-biphenyl)-3,4-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-(1,1’-biphenyl)-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of biphenyl-3,4-quinone.
Reduction: Formation of 1,1’-biphenyl-3,4-diol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Bromo-(1,1’-biphenyl)-3,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-Bromo-(1,1’-biphenyl)-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3,4-Dihydroxybiphenyl:
4-Bromo-4’-hydroxybiphenyl: Has only one hydroxyl group, leading to different chemical properties and applications.
Uniqueness
4’-Bromo-(1,1’-biphenyl)-3,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
70066-68-1 |
|---|---|
Formule moléculaire |
C12H9BrO2 |
Poids moléculaire |
265.10 g/mol |
Nom IUPAC |
4-(4-bromophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H9BrO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,14-15H |
Clé InChI |
BFZIKLDKVCLONH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




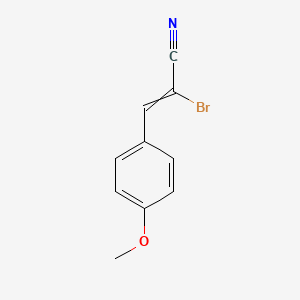

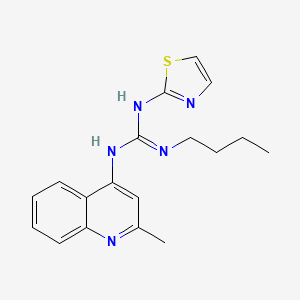

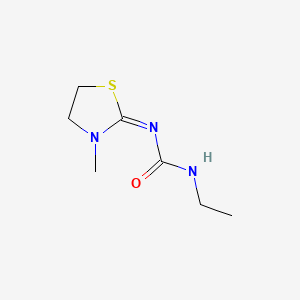

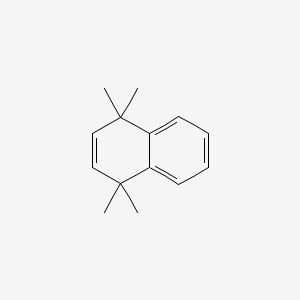

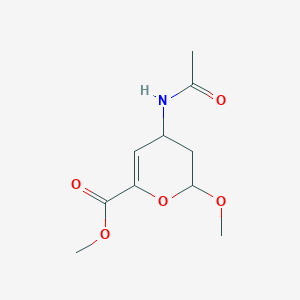

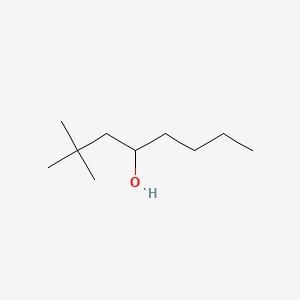
phosphanium chloride](/img/structure/B14463232.png)
